2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride
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Overview
Description
2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride is a chemical compound that features a fluorinated pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective introduction of the fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride
- (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride offers unique properties due to the presence of the fluorinated pyrrolidine ring and the hydroxyl group. These structural features can enhance its reactivity and binding affinity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H15ClFNO |
---|---|
Molecular Weight |
183.65 g/mol |
IUPAC Name |
2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H14FNO.ClH/c1-7(2,10)6-3-5(8)4-9-6;/h5-6,9-10H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
InChI Key |
MDBDTUWOYLFFGV-IBTYICNHSA-N |
Isomeric SMILES |
CC(C)([C@@H]1C[C@H](CN1)F)O.Cl |
Canonical SMILES |
CC(C)(C1CC(CN1)F)O.Cl |
Origin of Product |
United States |
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